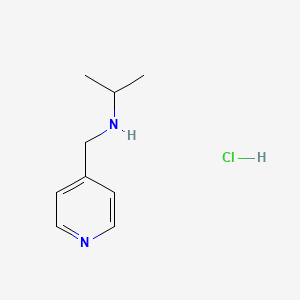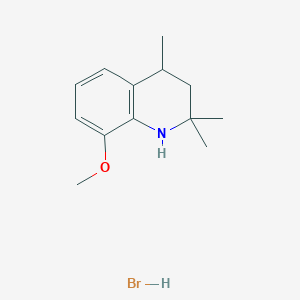amine hydrochloride CAS No. 90389-09-6](/img/structure/B6319730.png)
[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58386 . It is sold by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” can be represented by the SMILES stringClC1=CC(Cl)=CC=C1C(C)(C)N.Cl . The InChI key for this compound is DONBZZYSLNXYQI-UHFFFAOYSA-N .
Scientific Research Applications
Environmental Impact and Toxicity
Global Trends in Herbicide Toxicity Studies : A scientometric review on 2,4-D herbicide (a chemical related to the query) outlined the advancement in research on its toxicology and mutagenicity, highlighting the significant contribution from the USA, Canada, and China. The focus has been on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target aquatic species. Future research is expected to delve into molecular biology aspects, particularly gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in Pesticide Production : The study discusses the challenges in treating high-strength wastewater from pesticide production, including compounds like 2,4-D. It emphasizes the effectiveness of biological processes and granular activated carbon in removing these contaminants, aiming for high-quality effluent while stressing the importance of experimental evaluation for process design and efficiency (Goodwin, Carra, Campo, & Soares, 2018).
Assessment of Organochlorine Compounds' Impact : This paper evaluates the contamination effects of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. It finds these compounds to exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The study also discusses the compounds' persistence and bioaccumulation potential (Krijgsheld & Gen, 1986).
Degradation and Biodegradation
Herbicides Based on 2,4-D : This review focuses on the environmental behavior of 2,4-D and microbial aspects of its biodegradation. It underscores the role of microorganisms in mitigating environmental pollution caused by such herbicides, thereby safeguarding public health (Magnoli et al., 2020).
Sorption to Soil and Organic Matter : The paper reviews experiments on the sorption of 2,4-D and other phenoxy herbicides to soil, emphasizing the relevance of soil organic matter and iron oxides as major sorbents. The study highlights the need for further research to understand the sorption mechanisms and improve environmental safety measures (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOZMDOWAZQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
amine hydrochloride](/img/structure/B6319777.png)